Enables the Commercial Synthesis of Cyazofamid
4-Chloro-2-phenyl-1H-imidazole is the specific and patented precursor for the industrial synthesis of the fungicide cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide). The commercial route depends on a regioselective N1-sulfonamide coupling directly onto this core scaffold. Analogs lacking the 4-chloro-2-phenyl substitution pattern, such as 2-phenylimidazole or 4-chloroimidazole, cannot be used to produce cyazofamid, as the specific substitution is required for the subsequent steps of the patented synthesis [1]. This represents a binary, application-dependent differentiation.
| Evidence Dimension | Utility as a synthetic precursor for cyazofamid |
|---|---|
| Target Compound Data | Validated industrial precursor; enables patented synthesis |
| Comparator Or Baseline | 2-phenylimidazole, 4-chloroimidazole, or other non-identical analogs |
| Quantified Difference | Qualitative: Comparator compounds cannot yield the target fungicide via the published and patented route. |
| Conditions | Industrial-scale synthesis as described in patent literature and the Journal of Pesticide Science. |
Why This Matters
For agrochemical procurement, sourcing this specific intermediate is non-negotiable for executing the validated, cost-effective, and patent-compliant synthesis of the commercial fungicide.
- [1] Ohshima, T., Komyoji, T., Mitani, S., Matsuo, N., & Nakajima, T. (2004). Development of a Novel Fungicide, Cyazofamid. Journal of Pesticide Science, 29(2), 147-152. View Source
